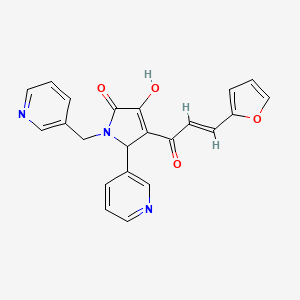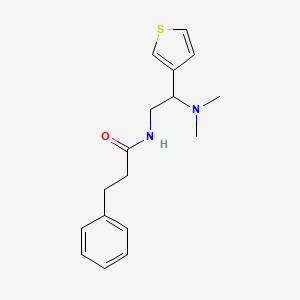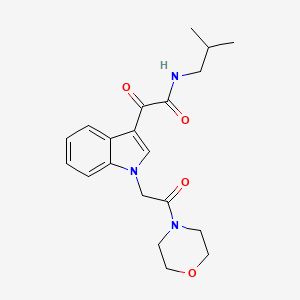
Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C15H13N3O6 and its molecular weight is 331.284. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mesomorphic Behavior and Photoluminescent Property
Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate and related 1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behaviors and photoluminescent properties. These compounds display nematic and/or smectic A mesophases and exhibit strong blue fluorescence emission, suggesting potential applications in photoluminescent materials and liquid crystal technology (Han et al., 2010).
Structural Characterization in Crystal Engineering
Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has been studied for its structural properties in crystal engineering. These studies provide insights into the crystal packing and π–π interactions of oxadiazole derivatives, which are crucial for the design of advanced materials with specific physical and chemical properties (Meyer et al., 2003).
Colorimetric Fluoride Chemosensors
Derivatives of Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate have been reported as novel anion sensors. These compounds show promising applications as colorimetric fluoride chemosensors, which can be used in environmental monitoring and analytical chemistry (Ma et al., 2013).
Antibacterial and Enzyme Inhibition Applications
Compounds containing 1,3,4-oxadiazole, such as Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, have been evaluated for their antibacterial and enzyme inhibition activities. These findings suggest potential uses in pharmaceutical applications and the development of new antibacterial agents (Rasool et al., 2015).
Antifungal Activity and Molecular Docking
Studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant antifungal activities. Molecular docking studies of these compounds reveal their potential as scaffolds for the development of new antifungal drugs (Nimbalkar et al., 2016).
Corrosion Inhibition in Mild Steel
Research indicates that oxadiazole derivatives, including Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, can be used as corrosion inhibitors for mild steel. This application is significant in industrial processes where steel corrosion poses a major challenge (Ammal et al., 2018).
Synthesis of Novel Liquid Crystals
The synthesis and characterization of novel liquid crystals containing 1,3,4-oxadiazole units, related to Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, have been reported. These liquid crystals display various mesophases, suggesting their potential use in advanced display technologies and materials science (Tariq et al., 2013).
Eigenschaften
IUPAC Name |
methyl 4-[[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-21-14(20)10-4-2-9(3-5-10)12(19)16-15-18-17-13(24-15)11-8-22-6-7-23-11/h2-5,8H,6-7H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQREDMCCFPYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

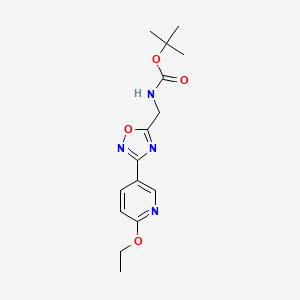
![5-[5-(4-Bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2833303.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2833304.png)
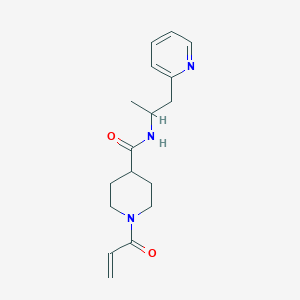
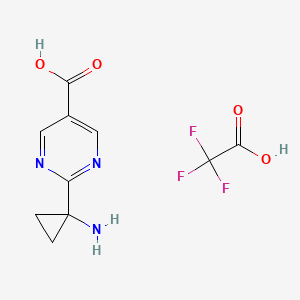
![2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2833309.png)
![Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2833310.png)
![N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B2833311.png)

